molecular formula C10H8ClNOS B8322526 2-Chloro-6-(2-Thienylmethoxy)Pyridine

2-Chloro-6-(2-Thienylmethoxy)Pyridine

Cat. No.: B8322526
M. Wt: 225.70 g/mol
InChI Key: HJMUEQUXIPWFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(2-thienylmethoxy)pyridine is a heterocyclic organic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 2-thienylmethoxy group at position 5. This structure combines aromatic pyridine with a sulfur-containing thiophene moiety, making it valuable in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C10H8ClNOS

Molecular Weight

225.70 g/mol

IUPAC Name

2-chloro-6-(thiophen-2-ylmethoxy)pyridine

InChI

InChI=1S/C10H8ClNOS/c11-9-4-1-5-10(12-9)13-7-8-3-2-6-14-8/h1-6H,7H2

InChI Key

HJMUEQUXIPWFNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)OCC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties/Applications Source
2-Chloro-6-(2-thienylmethoxy)pyridine 2-Thienylmethoxy C₁₀H₈ClNO₃S 241.7 (calc.) Hypothesized applications in medicinal chemistry (inferred) N/A
2-Chloro-6-(trifluoromethyl)pyridine Trifluoromethyl C₆H₃ClF₃N 181.54 Boiling point: 147.5±35.0°C; used in agrochemicals, pharmaceuticals
2-Chloro-6-methoxypyridine Methoxy C₆H₆ClNO 143.57 IUPAC: 17228-64-7; intermediate in organic synthesis
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) Trichloromethyl C₆H₃Cl₄N 230.91 Occupational exposure limit: 10 mg/m³; agrochemical nitrification inhibitor
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Thiophen-2-yl C₁₄H₈ClN₃O₃S 333.75 Novel synthetic method; potential bioactive properties

Structural Analysis :

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (in 2-Chloro-6-(trifluoromethyl)pyridine) is strongly electron-withdrawing, enhancing electrophilic reactivity. This makes it suitable for cross-coupling reactions in pharmaceutical intermediates . The methoxy group (in 2-Chloro-6-methoxypyridine) is electron-donating, stabilizing the pyridine ring and directing substitution reactions to specific positions .
  • Steric and Solubility Effects :
    • The trichloromethyl group (in nitrapyrin) increases molecular weight and hydrophobicity, aligning with its use as a soil nitrification inhibitor .
    • The thienylmethoxy group adds bulk and polarizability, which may enhance solubility in organic solvents compared to smaller substituents like methoxy.

Physicochemical Properties

A comparative analysis of physical properties (where available):

Property 2-Chloro-6-(trifluoromethyl)pyridine 2-Chloro-6-methoxypyridine Nitrapyrin
Melting Point (°C) 33 Not reported Not reported
Boiling Point (°C) 147.5±35.0 Not reported Not reported
Density (g/cm³) 1.4±0.1 Not reported Not reported
Flash Point (°C) 43.0±25.9 Not reported Not reported
Vapor Pressure (mmHg at 25°C) 5.6±0.3 Not reported Not reported

Key Observations :

  • 2-Chloro-6-(trifluoromethyl)pyridine has well-documented industrial relevance due to its stability (purity ≥99%) and moderate boiling point, facilitating its use in large-scale synthesis .
  • The thienylmethoxy variant likely has a higher molecular weight and lower vapor pressure than methoxy or trifluoromethyl analogs, influencing its handling and storage requirements.

Implications for this compound :

  • The presence of a thiophene ring may alter metabolic pathways compared to chlorinated analogs like nitrapyrin. Thiophene-containing compounds often undergo cytochrome P450-mediated oxidation, which could influence toxicity profiles .
  • Unlike nitrapyrin, which has established occupational limits, the thienylmethoxy derivative’s safety data remains speculative without direct studies.

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